

(2,4-Dimethyl-thiazol-5-yl)-acetic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2,4-Dimethyl-thiazol-5-yl)-acetic acid

Cat. No.: B181917

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **(2,4-Dimethyl-thiazol-5-yl)-acetic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dimethyl-thiazol-5-yl)-acetic acid is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups and an acetic acid moiety. The thiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.^{[1][2]} This document provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential biological evaluation methods for **(2,4-Dimethyl-thiazol-5-yl)-acetic acid**.

Chemical and Physical Properties

A summary of the known and estimated physicochemical properties of **(2,4-Dimethyl-thiazol-5-yl)-acetic acid** is presented in Table 1. Direct experimental data for some properties are limited; therefore, values for closely related analogs are provided for reference where noted.

Table 1: Physicochemical Properties of **(2,4-Dimethyl-thiazol-5-yl)-acetic acid**

Property	Value	Source/Notes
IUPAC Name	2-(2,4-dimethyl-1,3-thiazol-5-yl)acetic acid	-
CAS Number	34272-65-6	[3]
Molecular Formula	C ₇ H ₉ NO ₂ S	[3]
Molecular Weight	171.22 g/mol	[3]
Appearance	White to off-white solid (predicted)	General property of similar acids[4]
Melting Point	235 °C (dec.) (for 2,4-Dimethylthiazole-5-carboxylic acid)	Estimated from a close analog[1]
Boiling Point	306.16 °C (for 2,4-Dimethylthiazole-5-carboxylic acid)	Estimated from a close analog[1]
Solubility	Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF); limited solubility in water	Inferred from similar thiazole acetic acids[5]
pKa	Data not available	-

Synthesis of (2,4-Dimethyl-thiazol-5-yl)-acetic acid

A specific, peer-reviewed synthesis for (2,4-Dimethyl-thiazol-5-yl)-acetic acid is not readily available in the literature. However, a plausible two-step synthetic pathway is proposed, commencing with the Hantzsch thiazole synthesis to form an ester intermediate, followed by alkaline hydrolysis to yield the final carboxylic acid.[6][7]

Proposed Synthetic Pathway

Step 1: Hantzsch Thiazole Synthesis

Ethyl 4-chloroacetoacetate Thioacetamide

Reflux in Ethanol

Ethyl (2,4-dimethylthiazol-5-yl)acetate

Step 2: Alkaline Hydrolysis

Ethyl (2,4-dimethylthiazol-5-yl)acetate

Aqueous NaOH

1. Reflux
2. Acidification

(2,4-Dimethyl-thiazol-5-yl)-acetic acid

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **(2,4-Dimethyl-thiazol-5-yl)-acetic acid**.

Experimental Protocols

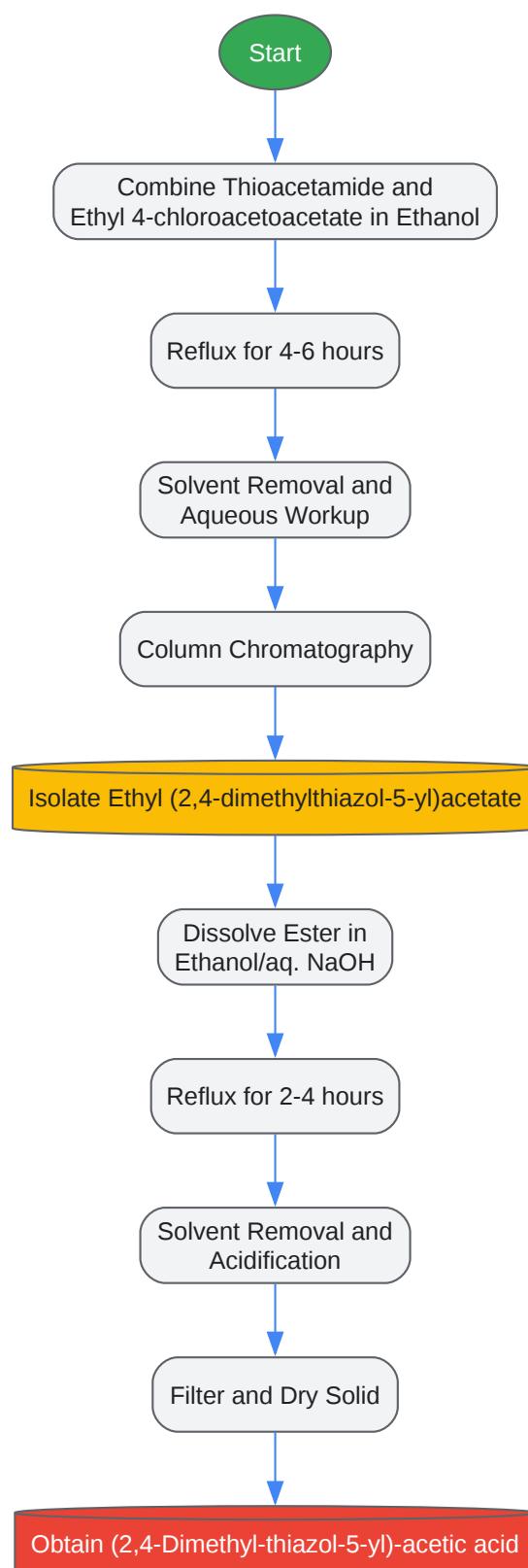
The following protocols are adapted from established procedures for similar chemical transformations.

Step 1: Synthesis of Ethyl (2,4-dimethylthiazol-5-yl)acetate

This procedure is based on the Hantzsch thiazole synthesis, a classic method for preparing thiazole derivatives.[\[6\]](#)[\[8\]](#)

- Materials:

- Ethyl 4-chloroacetoacetate
- Thioacetamide
- Ethanol, anhydrous
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.0 equivalent) in anhydrous ethanol.
 - To this solution, add ethyl 4-chloroacetoacetate (1.0 equivalent).
 - Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature.
 - Remove the ethanol under reduced pressure using a rotary evaporator.
 - Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (2,4-dimethylthiazol-5-yl)acetate.
 - The crude product can be purified by column chromatography on silica gel.


Step 2: Synthesis of **(2,4-Dimethyl-thiazol-5-yl)-acetic acid**

This protocol describes the alkaline hydrolysis of the ethyl ester intermediate.[\[7\]](#)[\[9\]](#)[\[10\]](#)

- Materials:
 - Ethyl (2,4-dimethylthiazol-5-yl)acetate
 - Sodium hydroxide (NaOH)
 - Ethanol

- Water
- Hydrochloric acid (HCl), concentrated
- Procedure:
 - In a round-bottom flask, dissolve the crude ethyl (2,4-dimethylthiazol-5-yl)acetate from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
 - Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
 - Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
 - Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
 - Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
 - Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield **(2,4-Dimethyl-thiazol-5-yl)-acetic acid**.
 - Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

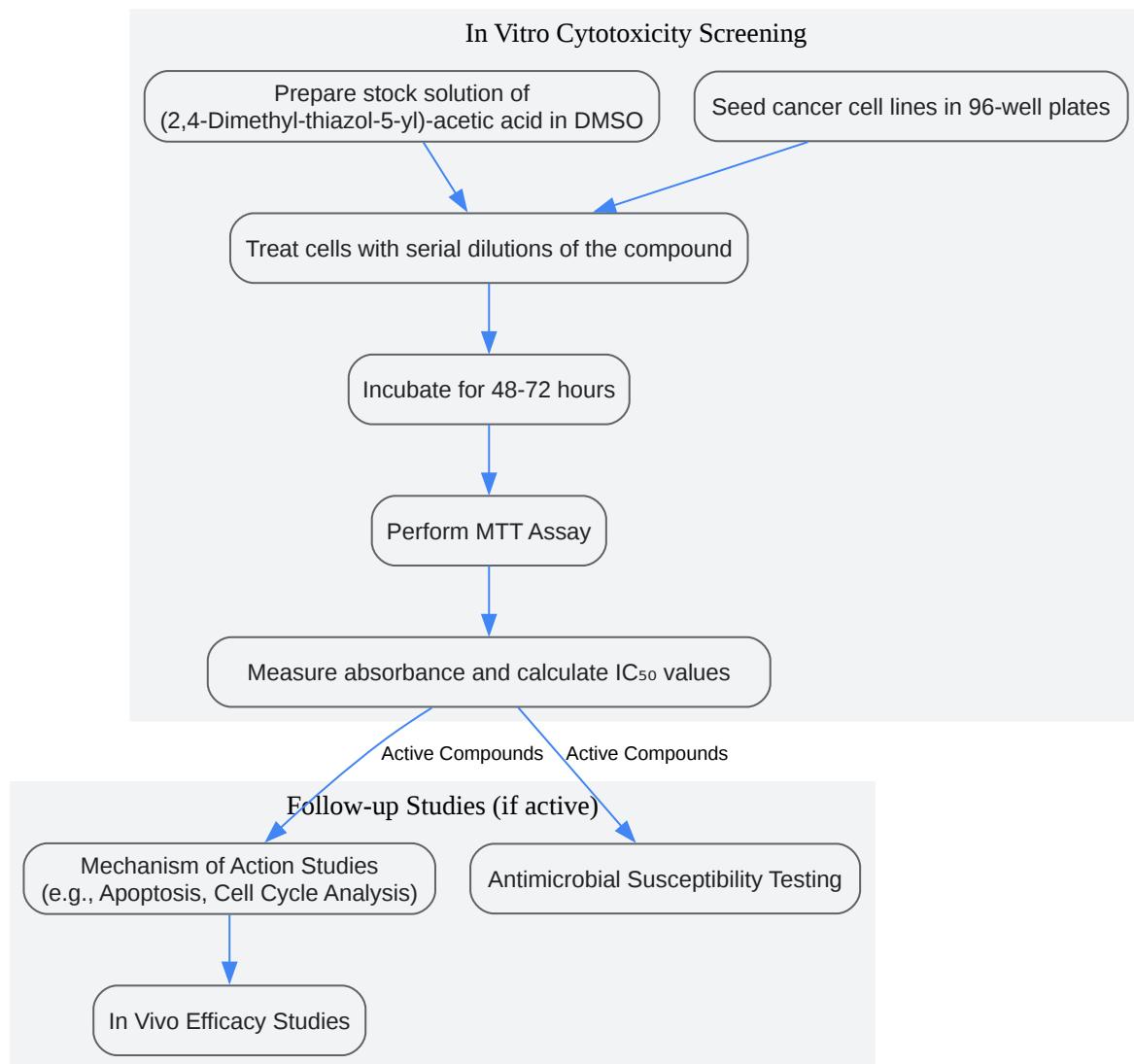
Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the proposed synthesis.

Spectroscopic Analysis

While experimental spectra for **(2,4-Dimethyl-thiazol-5-yl)-acetic acid** are not available, the expected spectroscopic features can be predicted based on its structure.


Table 2: Predicted Spectroscopic Data for **(2,4-Dimethyl-thiazol-5-yl)-acetic acid**

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- Carboxylic Acid Proton (-COOH): Broad singlet, δ 10-12 ppm.- Methylene Protons (-CH₂-): Singlet, δ ~3.7 ppm.- Thiazole Methyl Proton (C2-CH₃): Singlet, δ ~2.7 ppm.- Thiazole Methyl Proton (C4-CH₃): Singlet, δ ~2.4 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (-COOH): δ ~170-180 ppm.- Thiazole C2: δ ~160-170 ppm.- Thiazole C4: δ ~145-155 ppm.- Thiazole C5: δ ~120-130 ppm.- Methylene Carbon (-CH₂-): δ ~30-40 ppm.- Thiazole Methyl Carbon (C2-CH₃): δ ~18-22 ppm.- Thiazole Methyl Carbon (C4-CH₃): δ ~14-18 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- O-H Stretch (Carboxylic Acid): Very broad band, 3300-2500 cm⁻¹.^[5]^[11]- C-H Stretch: Sharp peaks, ~2900-3000 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp peak, 1760-1690 cm⁻¹.^[5]^[11]- C=N and C=C Stretch (Thiazole): Medium peaks, ~1600-1450 cm⁻¹.- C-O Stretch: 1320-1210 cm⁻¹.^[11]
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): m/z = 171.- Major Fragments: Loss of -COOH (m/z = 126), McLafferty rearrangement, and cleavage of the side chain.^[12]^[13]

Potential Biological Activity and Screening

Thiazole derivatives are known to possess a wide array of pharmacological activities, including potential as anticancer and antimicrobial agents.[2][14][15][16][17] The biological effects of **(2,4-Dimethyl-thiazol-5-yl)-acetic acid** have not been specifically reported. A primary step in evaluating its potential therapeutic value would be to assess its cytotoxicity against various cell lines. The MTT assay is a standard colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[18][19]

Biological Screening Workflow

[Click to download full resolution via product page](#)

Caption: Logical workflow for the biological evaluation of the target compound.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general methodology for assessing the *in vitro* cytotoxicity of a compound against adherent cancer cell lines.

- Materials:

- **(2,4-Dimethyl-thiazol-5-yl)-acetic acid**
- Dimethyl sulfoxide (DMSO)
- Human cancer cell line(s) of interest
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well flat-bottom sterile microplates

- Procedure:

- Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Preparation and Treatment: Prepare a 10 mM stock solution of **(2,4-Dimethyl-thiazol-5-yl)-acetic acid** in DMSO. Perform serial dilutions of the stock solution in serum-free medium to obtain the desired final concentrations. Remove the medium from the wells and add 100 μ L of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
- Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

- MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
- Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.[19]
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]
- Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benthamdirect.com [benthamdirect.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neliti.com [neliti.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tutorchase.com [tutorchase.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilicic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K₂CO₃: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 13. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 14. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 16. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 17. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- To cite this document: BenchChem. [(2,4-Dimethyl-thiazol-5-yl)-acetic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181917#2-4-dimethyl-thiazol-5-yl-acetic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com